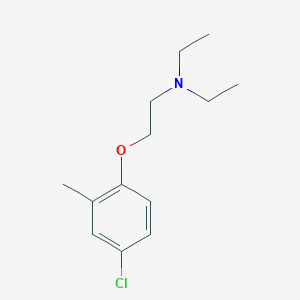
N-(4-cyanophenyl)-2-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-2-cyclohexylacetamide, also known as CX614, is a chemical compound that has been extensively studied for its potential applications in neuroscience research. CX614 is a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes.
Mechanism of Action
N-(4-cyanophenyl)-2-cyclohexylacetamide acts as a positive allosteric modulator of AMPA receptors, which enhances the activity of these receptors by increasing their sensitivity to glutamate. This results in an increase in synaptic transmission and long-term potentiation, which are essential for learning and memory processes.
Biochemical and Physiological Effects
This compound has been shown to enhance synaptic plasticity and improve learning and memory processes in animal models. It has also been shown to have neuroprotective effects in models of stroke and Parkinson's disease. However, this compound has also been shown to have potential negative effects on cognitive function, such as impairing working memory and attention.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-cyanophenyl)-2-cyclohexylacetamide in lab experiments is its specificity for AMPA receptors, which allows for targeted manipulation of these receptors in neural circuits. However, this compound has a relatively short half-life and requires frequent administration, which can be challenging in certain experimental paradigms.
Future Directions
There are several future directions for research on N-(4-cyanophenyl)-2-cyclohexylacetamide. One area of interest is the development of more potent and selective positive allosteric modulators of AMPA receptors. Another area of interest is the investigation of the potential therapeutic applications of this compound in neurological disorders. Additionally, further studies are needed to understand the potential negative effects of this compound on cognitive function and to develop strategies to mitigate these effects.
Synthesis Methods
N-(4-cyanophenyl)-2-cyclohexylacetamide is synthesized by reacting 4-cyanophenylacetic acid with cyclohexylmagnesium bromide, followed by the addition of acetic anhydride and triethylamine. The resulting product is purified by recrystallization and characterized by NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(4-cyanophenyl)-2-cyclohexylacetamide has been used in a variety of in vitro and in vivo studies to investigate the role of AMPA receptors in synaptic plasticity and learning and memory processes. It has also been studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
properties
IUPAC Name |
N-(4-cyanophenyl)-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-11-13-6-8-14(9-7-13)17-15(18)10-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOZOMNVFJXHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5694290.png)
![ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5694306.png)
![N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5694307.png)

![1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5694322.png)
![N-(2,6-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5694333.png)

![1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5694341.png)

![3-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5694353.png)

![2-(2-nitrophenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5694376.png)

